molecular formula C6H6O7 B052120 2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate CAS No. 123334-16-7

2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate

Cat. No.: B052120
CAS No.: 123334-16-7
M. Wt: 190.11 g/mol
InChI Key: CJFTUKFVMMYYHH-UHFFFAOYSA-N
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Description

Tetrahydroxyquinone (monohydrate) is an organic compound with the molecular formula C6H4O6·H2O. It is also known as tetrahydroxy-1,4-benzoquinone monohydrate. This compound is characterized by its cyclohexadiene ring structure with four hydroxyl groups and two ketone groups in opposite positions. It appears as bluish-black crystals and is known for its stability and slight solubility in water .

Mechanism of Action

Target of Action

The primary target of 2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate is HL60 leukaemia cells . The compound shows cytotoxic effects on these cells, indicating its potential role in cancer treatment .

Biochemical Pathways

The compound affects the apoptosis pathway by activating caspase 3 . It also induces the release of cytochrome c from the mitochondria at concentrations as low as 25 µM . This release is a key event in the intrinsic pathway of apoptosis. Additionally, the compound causes an increase in the phosphorylation of Ser473 in protein kinase B , which is involved in cell survival and proliferation pathways.

Pharmacokinetics

Its solubility in water and alcohol suggests that it may have good absorption and distribution characteristics

Action Environment

The compound is relatively stable in air but decomposes at high temperatures . Its action, efficacy, and stability could potentially be influenced by environmental factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydroxyquinone (monohydrate) can be synthesized through the oxidation of glyoxal or myo-inositol. One common method involves the reaction of glyoxal with sodium sulfite and sodium bicarbonate in water, followed by air oxidation. The resultant sodium salt of tetrahydroxyquinone is then treated with hydrochloric acid to yield tetrahydroxyquinone .

Industrial Production Methods

Industrial production of tetrahydroxyquinone typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Tetrahydroxyquinone (monohydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tetrahydroxyquinone (monohydrate) has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydroxyquinone (monohydrate) is unique due to its four hydroxyl groups, which confer distinct redox properties and make it highly reactive in various chemical and biological processes. Its ability to form stable complexes with metals and participate in redox cycling sets it apart from other quinones .

Properties

IUPAC Name

2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8,11-12H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFTUKFVMMYYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123334-16-7
Record name 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123334-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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